molecular formula C15H21N3O B5369822 2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE

2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE

Cat. No.: B5369822
M. Wt: 259.35 g/mol
InChI Key: JKGRWCOPMPGQCI-QPJJXVBHSA-N
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Description

2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE involves several stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium phosphate monohydrate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity. The pathways involved include the activation or inhibition of signal transduction processes, which can lead to various physiological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-15(19)13-18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14/h1-7H,8-13H2,(H2,16,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGRWCOPMPGQCI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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